Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine

Lipophilicity CNS drug design Passive permeability

1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine (CAS 1080651-63-3) is a synthetic small-molecule piperidine derivative characterized by a cyclopropanecarbonyl amide at the piperidine N1 position and an N-methyl secondary amine at the C4 position (IUPAC: cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone; molecular formula C₁₀H₁₈N₂O; MW 182.26 g/mol). Its computed lipophilicity is XLogP3 = 0.3, with a topological polar surface area of 32.3 Ų, placing it in favorable property space for CNS penetration in fragment-based and lead-like screening libraries.

Molecular Formula C10H18N2O
Molecular Weight 182.267
CAS No. 1080651-63-3
Cat. No. B2847271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine
CAS1080651-63-3
Molecular FormulaC10H18N2O
Molecular Weight182.267
Structural Identifiers
SMILESCNC1CCN(CC1)C(=O)C2CC2
InChIInChI=1S/C10H18N2O/c1-11-9-4-6-12(7-5-9)10(13)8-2-3-8/h8-9,11H,2-7H2,1H3
InChIKeyVDMRFUNONTXBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine (CAS 1080651-63-3) – Structural Identity & Procurement-Grade Specifications


1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine (CAS 1080651-63-3) is a synthetic small-molecule piperidine derivative characterized by a cyclopropanecarbonyl amide at the piperidine N1 position and an N-methyl secondary amine at the C4 position (IUPAC: cyclopropyl-[4-(methylamino)piperidin-1-yl]methanone; molecular formula C₁₀H₁₈N₂O; MW 182.26 g/mol) [1]. Its computed lipophilicity is XLogP3 = 0.3, with a topological polar surface area of 32.3 Ų, placing it in favorable property space for CNS penetration in fragment-based and lead-like screening libraries [1]. The compound is offered by multiple approved chemical suppliers with batch-specific QC at purities of 95–98% (HPLC, NMR, GC), supporting reproducible procurement for medicinal chemistry and chemical biology workflows .

Why 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine Cannot Be Replaced by Generic Piperidine Analogs


The N-methyl secondary amine and cyclopropanecarbonyl substituent pattern in 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine create a distinct physicochemical profile that is absent in common building-block analogs. Replacement with the des-methyl primary amine analog (1-(cyclopropylcarbonyl)piperidin-4-amine) increases the hydrogen bond donor count from 1 to 2 and raises the topological polar surface area beyond the target's 32.3 Ų, altering passive permeability and solubility profiles [1]. Substitution with the C4-aminomethyl regioisomer (CAS 1343050-11-2) changes the spatial orientation of the basic amine and modifies the pKa, which reshapes pharmacophoric recognition in target binding . These structural distinctions mean that generic piperidine scaffolds cannot be assumed to recapitulate the same binding, ADME, or reactivity properties without explicit experimental verification.

Quantitative Differential Evidence for 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound vs. Des-Methyl Primary Amine Analog

The target compound exhibits a computed XLogP3 of 0.3, which is 0.8 log units more lipophilic than the des-methyl primary amine analog 1-(cyclopropylcarbonyl)piperidin-4-amine (XLogP3 = -0.5) [1]. This difference corresponds to an approximately 6.3-fold higher predicted octanol-water partition coefficient, suggesting improved passive membrane permeability for the N-methylated derivative while remaining within favorable CNS drug-like space [1]. The elevated lipophilicity arises solely from N-methylation, as the remainder of the scaffold is identical, allowing researchers to isolate the contribution of the secondary amine capping group.

Lipophilicity CNS drug design Passive permeability

Hydrogen Bond Donor Count Reduction via N-Methylation: Target vs. Primary Amine Analog

The target compound possesses exactly 1 hydrogen bond donor (the N-methyl secondary amine), whereas the des-methyl primary amine analog carries 2 HBDs (the primary amine –NH₂) [1]. This single-donor reduction brings the target compound into compliance with Lipinski's Rule of Five (HBD ≤5) with a comfortable margin and, more critically, aligns with the more stringent CNS MPO desirability range (HBD ≤1 preferred for optimal brain penetration) [1]. The comparator analog's additional HBD contributes to higher desolvation penalty and reduced passive membrane permeability, a difference that accumulates across biological barriers.

HBD count Oral bioavailability Lipinski's Rule of Five

Topological Polar Surface Area Advantage for CNS Permeability: Target vs. Aminomethyl Regioisomer

The target compound exhibits a topological polar surface area of 32.3 Ų, which is notably lower than the 41.3 Ų of the C4-aminomethyl regioisomer cyclopropyl(4-((methylamino)methyl)piperidin-1-yl)methanone (CAS 1343050-11-2) [1]. This difference of 9 Ų arises from the additional methylene spacer in the comparator, which introduces one additional rotatable bond and extends the polar amine group further from the piperidine core, increasing the solvent-accessible polar surface. In CNS drug design, TPSA values below 60–70 Ų are associated with enhanced passive blood-brain barrier penetration, and the lower TPSA of the target compound positions it advantageously for CNS programs [1].

TPSA Blood-brain barrier permeability CNS MPO

Commercial Purity and QC Documentation Comparability Across Suppliers

Supplier A (Bidepharm) reports a standard purity of 98% for 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine, with batch-specific QC documentation including NMR, HPLC, and GC . Supplier B (AKSci) specifies a minimum purity of 95% . In contrast, the closely related analog 1-(cyclopropylcarbonyl)piperidin-4-amine (CAS 883106-47-6) is typically offered at 97–98% purity from a narrower supplier base with less standardized QC documentation . The availability of multi-method batch QC (NMR + HPLC + GC) for the target compound from supplier A reduces the risk of unidentified impurities that could confound biological assay results, a procurement-relevant distinction when sourcing building blocks for hit-to-lead or lead optimization campaigns.

Purity specification QC documentation Reproducibility

Procurement-Relevant Application Scenarios for 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine


CNS-Oriented Fragment Library Design

With XLogP3 = 0.3, TPSA = 32.3 Ų, and HBD = 1, this compound is ideally suited for inclusion in CNS-focused fragment screening libraries. Its physicochemical profile falls within the narrow CNS MPO window, and its N-methyl secondary amine provides a single, tractable vector for fragment elaboration without introducing additional HBD penalties [1]. The compound's low molecular weight (182.26 Da) and favorable ligand efficiency metrics support fragment-based lead discovery programs targeting neurological targets.

Kinase or GPCR Hit-to-Lead Optimization with Amine Capping SAR

The cyclopropanecarbonyl group serves as a metabolically stable amide cap that is less lipophilic than benzoyl or phenylacetyl alternatives, while the N-methylpiperidin-4-amine core provides a conformationally constrained basic amine for target engagement. This compound can function as a privileged intermediate for parallel SAR exploration of amide capping groups in kinase or GPCR programs, where modulation of basic amine pKa and lipophilicity directly impacts target potency and selectivity [1].

Building Block for PROTAC Linker Attachment via Secondary Amine

The single N-methyl secondary amine at the piperidine C4 position offers a monofunctional handle for linker conjugation in PROTAC (Proteolysis-Targeting Chimera) design, while the cyclopropanecarbonyl group serves as a compact, metabolically stable E3 ligase-binding motif mimic or solvent-exposed cap. The low TPSA and single HBD minimize the risk of unfavorable physicochemical property inflation upon linker attachment, making this compound a strategic procurement choice for PROTAC degrader libraries [1].

Quote Request

Request a Quote for 1-Cyclopropanecarbonyl-N-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.